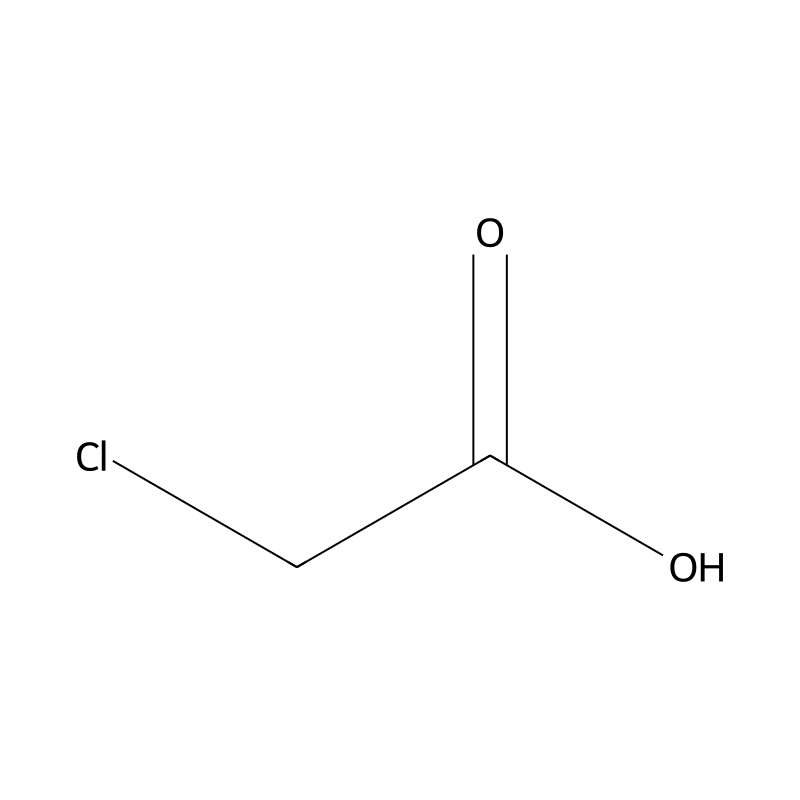

Chloroacetic acid

C2ClH3O2

C2H3ClO2

ClCH2COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2ClH3O2

C2H3ClO2

ClCH2COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 8.58X10+5 mg/L at 25 °C

Soluble in ethanol, diethyl ether, benzene, chloroform; slightly soluble in carbon tetrachloride

... good solubility in methanol, acetone, diethyl ether, and ethanol, but is only sparingly soluble in hydrocarbons and chlorinated hydrocarbons.

858 mg/mL at 25 °C

Solubility in water at 20 °C: very good

Synonyms

Canonical SMILES

Organic Synthesis Precursor

Chloroacetic acid's high reactivity makes it a valuable building block for organic synthesis. Its reactive chlorine atom allows chemists to readily introduce a carboxylic acid group with a chlorine substituent into various organic molecules. This versatility is crucial for synthesizing numerous compounds with diverse functionalities, including:

- Pharmaceuticals: Chloroacetic acid serves as a precursor for various drugs, including the anti-inflammatory medication Glycine [1].

- Agrochemicals: It plays a role in the synthesis of herbicides, fungicides, and insecticides [2].

- Dyes and Pigments: Certain dyes and pigments incorporate chloroacetic acid derivatives in their structure [2].

[1] Li, J., & Li, X. (2011). Synthesis of glycine esters catalyzed by task-specific ionic liquids. Green Chemistry, 13(2), 526-530. [2] Chloroacetic Acid (Monochloroacetic Acid) - Versatile Applications | High Purity | Procurenet Limited [procure-net.com]

Biological Research Applications

The biological properties of chloroacetic acid also make it a useful research tool. Here are some examples:

- Protein Modification: Chloroacetic acid can be used to modify the structure and function of proteins by carboxymethylating specific amino acid residues [3]. This technique helps researchers understand protein interactions and functions.

- Cell Biology Studies: Chloroacetic acid can act as a metabolic inhibitor, helping researchers study cellular processes and pathways [4]. By disrupting specific metabolic steps, scientists can gain insights into cellular function.

[3] Gekko, P., & Saito, M. (1983). Isopiestic method for the determination of dissociation constants of macromolecules. Analytical Biochemistry, 131(1), 185-194. [4] Mazur, H., Rafałowska, J., & Goryca, M. (2019). Chloroacetic acid and its sodium salt (sodium chloroacetate) as potent inhibitors of the human mitochondrial respiratory chain. Journal of Bioenergetics and Biomembranes, 51(1), 79-88.

Chloroacetic acid, also known as monochloroacetic acid, is a carboxylic acid characterized by the presence of a chlorine atom attached to the second carbon of the acetic acid backbone. It is widely recognized for its utility in various chemical processes due to the reactivity of its C−Cl bond . The compound appears as a white crystalline solid or a colorless solution and can be toxic upon exposure through inhalation, ingestion, or skin contact .

CAA is a hazardous compound due to its corrosive and toxic nature [].

- Toxicity: Classified as acutely toxic by ingestion, inhalation, and skin absorption. The oral LD50 (lethal dose for 50% of test population) in rats is 76 mg/kg [].

- Skin and eye irritant: Causes severe irritation and burns upon contact [].

- Corrosive: Can damage metals and tissues [].

- Fire hazard: Combustible solid [].

Precautions:

- Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, allowing for the synthesis of compounds such as amino acids and thioglycolic acid .

- Hydrolysis: Under basic or neutral conditions, chloroacetic acid can hydrolyze to produce glycolic acid .

- Formation of Glycine: When reacted with ammonia, chloroacetic acid primarily yields glycine, an essential amino acid .

- Reactions with Alcohols: Chloroacetic acid can form esters through reactions with alcohols, which are useful in various industrial applications .

Chloroacetic acid exhibits significant biological activity. It acts as an alkylating agent and can modify proteins by reacting with nucleophilic sites such as cysteine residues. Studies have shown that it reacts with enzymes like papain and streptococcal proteinase, influencing their activity based on pH levels . Its reactivity also raises concerns regarding toxicity and potential carcinogenic effects.

Chloroacetic acid can be synthesized through several methods:

- Chlorination of Acetic Acid: This is the predominant industrial method where acetic acid is treated with chlorine gas in the presence of acetic anhydride as a catalyst. This process often produces dichloroacetic and trichloroacetic acids as impurities .

- Hydrolysis of Trichloroethylene: This method involves hydrolyzing trichloroethylene in concentrated sulfuric acid to yield chloroacetic acid without significant impurities .

Chloroacetic acid has diverse applications across various industries:

- Agriculture: It is used in the production of herbicides such as glyphosate and phenoxy herbicides through etherification reactions .

- Pharmaceuticals: Chloroacetic acid serves as an intermediate in synthesizing various pharmaceutical compounds including amino acids and other biologically active molecules .

- Industrial Chemicals: It is employed in producing carboxymethyl cellulose and carboxymethyl starch, which are thickening agents used in food and cosmetics .

Research indicates that chloroacetic acid interacts with various biological molecules. For instance, it reacts with glutathione and other nucleophiles to form conjugates that may influence detoxification pathways in the body. These interactions underscore its potential effects on cellular processes and highlight the importance of understanding its reactivity within biological systems .

Chloroacetic acid shares similarities with several related compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Structure | Key Characteristics |

|---|---|---|

| Dichloroacetic Acid | Cl₂CHCOOH | More reactive than chloroacetic acid; used in metabolic studies. |

| Trichloroacetic Acid | Cl₃CCOOH | Stronger acidic properties; used for skin treatments. |

| Glycolic Acid | HOCH₂COOH | Less toxic; widely used in cosmetic formulations. |

Chloroacetic acid is unique due to its balance of reactivity and utility across multiple domains while being more hazardous than its non-chlorinated counterparts like glycolic acid.

The chlorination of acetic acid represents the predominant industrial method for chloroacetic acid production globally, accounting for the majority of the approximately 420,000 tonnes produced annually [1]. This process involves the direct reaction of glacial acetic acid with chlorine gas in the presence of suitable catalysts at elevated temperatures.

Catalytic Systems and Mechanisms

The chlorination process employs several catalytic systems, each operating through distinct mechanistic pathways. Sulfur powder serves as the most commonly used catalyst in industrial applications, typically employed at 3.5% by weight of glacial acetic acid [2]. The sulfur-catalyzed mechanism proceeds through radical initiation, where elemental sulfur facilitates the formation of chlorine radicals that subsequently attack the methyl carbon of acetic acid [3].

Red phosphorus represents another highly effective catalyst system, demonstrating superior yields compared to other catalytic approaches [4]. The phosphorus-mediated mechanism follows the Hell-Volhard-Zelinsky reaction pathway, wherein phosphorus initially reacts with chlorine to form phosphorus trichloride. This intermediate subsequently reacts with acetic acid to generate acetyl chloride, which undergoes enolization and subsequent chlorination [3].

Acetic anhydride functions as both a catalyst and solvent in the industrial process, facilitating the formation of acetyl chloride as the active catalytic species [5] [6]. The mechanism involves the conversion of acetic anhydride to acetyl chloride, which then undergoes acid-catalyzed enolization followed by enol chlorination [7]. Research has demonstrated that acetyl chloride acts as the true active catalyst in the chlorination process, with the reaction exhibiting autocatalytic behavior when acetyl chloride concentrations are maintained constant [8] [7].

Reaction Kinetics and Operating Conditions

Industrial chlorination typically operates at temperatures of 98±2°C in the main reactor, with auxiliary reactors maintained at 85-90°C [2]. The process utilizes continuous chlorine introduction at flow rates of approximately 70 kg/h, with reaction completion indicated when the material density reaches 1.350 at 80°C [2].

The chlorination kinetics follow second-order behavior, with the reaction rate dependent on both ketone and acid concentrations [9]. Importantly, the rate law shows independence from halogen concentration, indicating that chlorine is not involved in the rate-determining step [9]. This kinetic behavior supports the mechanism wherein enol formation constitutes the rate-limiting process.

The reaction exhibits a conversion rate of approximately 45% for acetic acid [6] [2], necessitating significant downstream processing for unreacted material recovery. The low conversion rate represents a major disadvantage of this method, leading to increased energy consumption for separation and recycling operations.

Trichloroethylene Hydration: Sulfuric Acid-Catalyzed Processes

The hydration of trichloroethylene using concentrated sulfuric acid represents a historically significant but currently declining production methodology. This process was predominantly employed in Western Europe and offered distinct advantages in terms of product purity [2] [10].

Process Description and Mechanism

The trichloroethylene hydration method involves the reaction of equal amounts of trichloroethylene and 75% sulfuric acid at temperatures of 130-140°C in a continuous process configuration [10]. The reaction achieves complete trichloroethylene conversion, yielding a reaction mixture containing approximately 50% chloroacetic acid and 1-2% water [10].

The mechanistic pathway involves the protonation of the double bond in trichloroethylene by sulfuric acid, followed by nucleophilic attack by water molecules. The resulting carbocation intermediate undergoes rearrangement and subsequent hydrolysis to form chloroacetic acid with concurrent generation of hydrogen chloride [10].

Product Recovery and Purification

The crude reaction mixture undergoes vacuum distillation to produce pure chloroacetic acid. During this process, vapors are washed with water, which is subsequently returned to the sulfuric acid as a diluent [10]. The hydrogen chloride gas produced is washed with fresh trichloroethylene and then purified through freezing and absorption in water.

Material balance calculations indicate that 1500-1850 kg of trichloroethylene combined with 600 kg of 95% sulfuric acid yields 1000 kg of finished chloroacetic acid and 700-750 kg of hydrogen chloride gas as a byproduct [10].

Product Quality and Current Status

The trichloroethylene method produces exceptionally pure chloroacetic acid, completely free of dichloroacetic and trichloroacetic acid impurities [10]. This high purity represents a significant advantage over the chlorination method, particularly for pharmaceutical and high-specification applications.

Despite the superior product quality, this method has largely fallen into disuse due to economic factors, specifically the high cost of trichloroethylene feedstock and the substantial quantities of hydrogen chloride byproduct requiring management [10]. The environmental considerations associated with hydrogen chloride disposal have further contributed to the decline of this methodology.

Chlorohydrin Oxidation Pathways

Chlorohydrin oxidation represents a third, albeit limited, production pathway for chloroacetic acid synthesis. This method employs the oxidation of chlorohydrin compounds using concentrated nitric acid at moderate temperatures [2] [11] [12].

Process Conditions and Mechanism

The chlorohydrin oxidation process operates at 60°C using 60% nitric acid as the oxidizing agent [2] [11] [12]. The reaction achieves chloroacetic acid yields exceeding 90%, demonstrating excellent conversion efficiency [2] [11] [12]. The mechanism involves the selective oxidation of the primary alcohol functionality in chlorohydrin to the corresponding carboxylic acid while preserving the chlorine substitution.

Limited Industrial Application

Despite the high yields achieved, chlorohydrin oxidation has not gained widespread industrial adoption due to several factors, including the availability and cost of chlorohydrin feedstock, the handling requirements for concentrated nitric acid, and the competitive economics compared to acetic acid chlorination [2]. The method remains primarily of academic and specialty application interest rather than large-scale commercial production.

Byproduct Formation and Purification Strategies

The industrial production of chloroacetic acid generates several byproducts and impurities that require sophisticated separation and purification strategies to achieve commercial product specifications.

Byproduct Formation Mechanisms

Dichloroacetic acid formation represents the primary impurity concern in chloroacetic acid production, typically present at 3-10% by weight in crude product mixtures [13]. This byproduct arises from the further chlorination of chloroacetic acid itself, particularly at elevated temperatures and extended reaction times [1]. The formation mechanism involves the same enolization-chlorination sequence that produces chloroacetic acid, but applied to the already-chlorinated product.

Trichloroacetic acid forms through continued chlorination of dichloroacetic acid, although its concentration typically remains below 1% by weight in most industrial processes [13]. The deep chlorination leading to trichloroacetic acid formation becomes more prominent at higher temperatures and chlorine partial pressures [1].

Unreacted acetic acid represents a significant component of the crude product mixture due to the 45% conversion limitation of the chlorination process [6] [2]. This substantial quantity of unreacted material necessitates efficient recovery and recycling strategies to maintain process economics.

Purification Technologies

Catalytic hydrodechlorination has emerged as the most important purification method for removing dichloroacetic and trichloroacetic acid impurities [13] [14]. This process employs palladium catalysts supported on carriers such as carbon or silica gel, operating in the liquid phase at temperatures of 130-150°C [13] [14].

The selective hydrodechlorination mechanism involves the stepwise removal of chlorine atoms from the more highly chlorinated species, converting dichloroacetic acid to chloroacetic acid and trichloroacetic acid to dichloroacetic acid and subsequently to chloroacetic acid [13] [14]. The selectivity can be enhanced through the addition of hydrogen chloride to the crude acid before contact with the catalyst [13].

Crystallization without solvent represents another industrially significant purification approach, capitalizing on the higher melting point of the α-modification of chloroacetic acid [10]. This method removes dichloroacetic and trichloroacetic acids in the mother liquor while recovering high-purity chloroacetic acid crystals. The crystallization can be performed in stationary finger crystallizers or agitated stirrer crystallizers with subsequent centrifugal separation [10].

Solvent-based crystallization systems utilizing carbon tetrachloride, dichloromethane, or chlorinated hydrocarbons such as trichloroethylene provide alternative purification pathways, producing easily filterable crystals [10]. However, environmental and safety considerations have limited the widespread adoption of these solvent-intensive approaches.

For unreacted acetic acid recovery, esterification with methanol to form methyl acetate represents an effective strategy for reducing crystallization loads and facilitating separation [6]. This approach simultaneously produces valuable methyl monochloroacetate and methyl dichloroacetate byproducts [6].

Regional Production Paradigms: North American vs. European Approaches

The global production of chloroacetic acid exhibits distinct regional paradigms that reflect different technological preferences, feedstock availability, and market requirements.

North American Production Strategy

North American production facilities predominantly employ the acetic acid chlorination methodology [2] [12], representing the largest regional implementation of this technology. The United States, Canada, Germany, the Netherlands, and other North American and allied countries have adopted this approach for large-scale chloroacetic acid manufacturing [6].

The North American paradigm emphasizes process optimization around acetic acid feedstock availability and chlorine infrastructure. Production facilities typically integrate with existing acetic acid manufacturing complexes, leveraging shared utilities and feedstock supply chains [6]. The focus on cost-effective production has driven the widespread adoption of sulfur-catalyzed chlorination processes [2].

Market drivers in North America center on carboxymethyl cellulose production and herbicide manufacturing, reflecting the region's substantial food processing and agricultural sectors [15] [16]. The production capacity in North America represents a significant portion of the global 420,000 tonnes annual production [1] [17].

European Production Evolution

Western European production has historically favored the trichloroethylene hydation methodology, reflecting the region's emphasis on high-purity products and stringent quality specifications [2] [10]. This approach aligned with European pharmaceutical and specialty chemical requirements that demanded chloroacetic acid free from dichloroacetic and trichloroacetic acid impurities [10].

However, European production has increasingly shifted toward acetic acid chlorination methods due to economic pressures and feedstock cost considerations [2] [10]. The decline of the trichloroethylene method reflects both the high cost of trichloroethylene feedstock and environmental concerns associated with substantial hydrogen chloride byproduct generation [10].

Contemporary European production emphasizes advanced purification technologies, particularly catalytic hydrodechlorination systems that achieve high-purity products while utilizing the more economical chlorination route [13] [14]. This technological evolution demonstrates the European industry's adaptation to market demands while maintaining quality leadership.

Asian Production Expansion

Asian production, particularly in China and the broader Asia-Pacific region, has rapidly expanded using cost-effective acetic acid chlorination methodologies [2] [18]. Chinese production facilities typically employ sulfur-catalyzed chlorination processes, optimized for large-scale chemical intermediate production [2].

The Asian paradigm focuses on serving the expanding regional demand for carboxymethyl cellulose in food applications and agricultural chemicals for the substantial farming sectors [18] [19]. Production growth in Asia-Pacific markets reflects both domestic consumption increases and export-oriented manufacturing strategies.

The regional production data indicates substantial growth potential in Asian markets, with monochloroacetic acid market projections showing continued expansion through 2034 [18]. This growth trajectory positions Asia-Pacific as an increasingly important center for global chloroacetic acid production capacity.

Purity

Physical Description

Chloroacetic acid, solution is a colorless solution of the white crystalline solid. The acid concentration can be up to 80%. It is toxic by inhalation, ingestion and skin contact. It is corrosive to metals and tissue. It is used as an herbicide, preservative and bacteriostat.

Dry Powder, Liquid; Liquid, Other Solid; Other Solid; Liquid

Colorless, white, or light-brown crystals with a vinegar-like odor; [HSDB]

Solid

COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR.

Colorless solution of the white crystalline solid.

Color/Form

Colorless or white deliquescent crystals

Colorless to light-brownish crystals

Colorless, hygroscopic, crystalline solid, which occurs in monoclinically prismatic structures ...

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

189.1 °C

187.00 to 190.00 °C. @ 760.00 mm Hg

189 °C

Flash Point

259 °F (USCG, 1999)

126 °C

259 °F (126 °C) (Closed cup)

126 °C c.c.

259 °F

Heavy Atom Count

Vapor Density

3.26 (Air = 1)

Relative vapor density (air = 1): 3.3

Density

1.328 (USCG, 1999) - Denser than water; will sink

1.58 at 20 °C/20 °C (solid)

Density: 1.4043 g/cu cm at 40 °C

Density: 1.3703 at 65 °C/4 °C (liquid); 1.58 at 20 °C/20 °C (solid)

Density (at 20 °C): 1.58 g/cm³

1.328

LogP

log Kow = 0.22

0.22

0.34

Odor

Odor Threshold

Odor Threshold High: 6.14 [mmHg]

[HSDB] Odor threshold from CHEMINFO

0.01 ppm, 0.042 mg/cu m

Decomposition

When heated to decomposition it emits toxic fumes of /chloride/.

Hazardous decomposition products include oxides of carbon as well as ionic or oxidized chlorine.

Chloroacetic acid decomposes on heating producing toxic and corrosive hydrogen chloride, phosgene gases.

Appearance

Melting Point

50-63 °C

Exists in alpha, beta, and gamma forms having mp 63 °C, 55-56 °C, and 50 °C respectively. MP for acid of commerce: 61-63 °C

Heat of fusion at the melting point = 1.2285X10+7 J/kmol

52.5 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

Therapeutic Uses

Mechanism of Action

Vapor Pressure

0.06 [mmHg]

6.5X10-2 mm Hg (8.68X10-3 kPa) at 25 °C

Vapor pressure, Pa at 25 °C:

Pictograms

Corrosive;Acute Toxic;Environmental Hazard

Impurities

Technical grade is about 90% pure.

Purity: > 99%; Impurity: dichloroacetic acid < 0.3%, acetic acid < 0.2%, Fe < 0.0005%, Pb < 0.0001%

Dichloroacetic acid; acetic acid; water; sodium dichloroacetate; sodium acetate; sodium chloride; sodium glycolate; ethylmonochloroacetate; ethanol; iron and lead.

Other CAS

Absorption Distribution and Excretion

Rats were administered a single oral (10 (subtoxic) or 225 (toxic, LD20) mg/kg) or dermal (125 mg/kg, LD20) dose of (14)C-monochloroacetic acid (MCA) and the time-course (0.25, 0.75, 2, 4, 8, 16, and 32 hr postadministration) of radioactivity was determined in plasma, tissues, and excreta. At the subtoxic oral dose, concentration of (14)C-MCA peaked at 0.1% of dose by 2 hr. Most tissue profiles of MCA paralleled that of plasma with few exceptions. At the toxic oral dose, tissue concentrations remained initially below those seen after the subtoxic dose, because stomach retained most of the toxic dose for up to 8 hr. Peak plasma concentration was reached within 0.25 hr without an apparent subsequent uptake phase. Most of the dermal dose rapidly penetrated into the skin (>95% within 0.25 hr) and remained sequestered there and released slowly. Concentration in plasma peaked at 0.36% of dose by 0.75 hr and remained constant for up to 4 hr. Peak tissue concentrations were reached between 2 and 4 hr. Within 0.75 hr, 9% of the dermally absorbed dose was metabolized by liver and eliminated through bile, all of which was subsequently reabsorbed. Two percent of MCA appeared in colon by 0.75 hr, apparently as a result of direct transport through GI-wall in retrograde movement. About 70-80% of radioactivity recovered from the small intestine of orally dosed rats was parent compound. Fecal elimination was negligible ( 400 and < 450) and 175 (LD50 145) mg/kg after oral and dermal exposure, respectively.

Distribution of monochloroacetic acid (CA) was studied in rats given a single oral dose of 0.1 mmole/kg body weight [1-(14)C]CA, by gavage. The animals were sacrificed at 4, 8, 12, 24 and 48 hr following the treatment. The distribution of (14)C-label, determined in different tissues, suggests that CA is rapidly absorbed and eliminated from the body. The elimination phase appears to be fast for intestine and kidney as compared to other tissues. Maximum radioactivity was detected in intestine and kidney at 4 and 8 hr following the treatment which was followed by liver, spleen, testes, lung, brain and heart in a decreasing order. A group of rats treated with a single oral dose of 1 mmole/kg (1-(14)C)CA, by gavage, was also sacrificed at 24 hr following the exposure to study the effect of a higher dose on distribution of (1-(14)C)CA. The distribution of (14)C-label at both dose levels indicates that toxicokinetic properties of CA are dose-dependent. Another group of rats administered 1 mmole/kg (1-(14)C) CA daily for three days was also sacrificed at 24 hr following the last dose to evaluate the bioaccumulating properties of CA and/or its metabolites in the tissues. As compared to the number of doses given, the accumulation of (14)C-label was not as large as expected. (14)C-Label determined in the dialyzed plasma, suggests an in vivo binding of (14)C-label to plasma proteins where albumin accounted for about 65% as determined by affinity chromatography...

... To understand the mechanism of monochloroacetic acid (MCA) toxicity, ... the tissue distribution of (1-(14)C)MCA in rats /was studied/ by a whole-body autoradiographic technique. Male Sprague-Dawley rats were given a tracer dose of (1-14C)MCA (6.8 ug/100 g (40 uCi) body weight) by tail vein and euthanized at different time intervals (5 min, 1, 4, 12, 24 and 48 hr). ... At 5 min, there was a rapid accumulation of (14)C-activity in the kidney cortex and stomach walls. The radioactivity was rapidly removed from the circulation. There was high accumulation of (14)C-activity in the myocardial tissues. The liver was also loaded with MCA and/or its metabolites. After 1 hr following administration of (14)MCA, radioactivity was extensively excreted into the small intestinal lumen. The accumulation of (14)C-activity in the brain, thymus, salivary glands and tongue was prominent at 1 hr. After 4 hr the liver and other tissues started to eliminate most of the radioactivity. Contrary to other tissues, however, the central nervous system, thymus and pancreas started to accumulate the radioactivity at later time periods. These observations suggest the accumulation of MCA and/or its metabolites into hydrophilic tissues at earlier time periods and into lipophilic tissues at later times.

For more Absorption, Distribution and Excretion (Complete) data for Chloroacetic acid (13 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of MCA has been characterised in the mouse following MCA administration by intraperitoneal injection. Metabolites of MCA identified in the urine included S-carboxymethylcysteine (33%-43% free and 1%-6% conjugated), thiodiacetic acid (thiodiglycolic acid was found to be the major urinary metabolite of S-carboxymethylcysteine, and most of the glycolate was oxidized to carbon dioxide. The metabolism proceeds probably by enzymatic hydrolysis of the carbon-chlorine bond with the formation of glycolic acid . MCA also conjugates with GSH to form the S-carboxymethyl derivative of GSH, which is then converted to S-carboxymethyl cysteine. In Wistar rats given 50 mg/kg MCA by gavage, thiodiglycolic acid was identified as the major urinary metabolite, accounting for 60% of the administered dose. A greater percentage of administered MCA was excreted as thiodiglycolic acid in rats than in mice; in both species most of the remainder of the dose was excreted as S-carboxymethylcysteine. ... Preliminary pharmacokinetic studies with MCA in rats /showed/ that MCA was rapidly metabolized, and detoxication by conjugation with glutathione appeared to be a major metabolic pathway.

... A 17-year-old male ... ingested approximately 70 mL trichloroethene (TRI) in a suicide attempt. ... During /5 days/ ... blood and urine were collected and TRI and its metabolites were quantified. ... Trichloroethanol and trichloroacetic acid, metabolites of the cytochrome P450-mediated pathway, and N-acetyl-S-(1, 2-dichlorovinyl)-l-cysteine and N-acetyl-S-(2, 2-dichlorovinyl)-l-cysteine from the glutathione-dependent pathway of TRI were quantified in urine samples. Besides these known metabolites in humans, chloroacetic acid and dichloroacetic acid were identified ... in urine of a human exposed to TRI ...

In one human case the majority of MCA was excreted as nonmetabolized MCA. A minor part reacted with glutathione and was excreted in urine as the conjugate. A small amount was metabolized and excreted as carbon dioxide in exhaled air ... .

For more Metabolism/Metabolites (Complete) data for Chloroacetic acid (6 total), please visit the HSDB record page.

Associated Chemicals

Wikipedia

Dantrolene

Biological Half Life

... Plasma disappearance of radioactivity, given at ... 53 mg/kg was biphasic (approximately rapid phase half-life: 90 minutes; slow phase: 500 minutes). ...

... Male Swiss-Webster mice (n = 6/dose group) were treated orally with a single dose of 0.6, 150, or 250 mg/kg of (1-(14)C)-MCAA (1.0 uCi). It was found that MCAA is rapidly absorbed by the oral route, rapidly eliminated from the body with a half-life not exceeding 12 hours in non-nervous tissues and 26 hours in the CNS. ...

Rats were administered a single oral (10 (subtoxic) or 225 (toxic, LD20) mg/kg) or dermal (125 mg/kg, LD20) dose of (14)C-monochloroacetic acid (MCA) and the time-course (0.25, 0.75, 2, 4, 8, 16, and 32 hr postadministration) of radioactivity was determined in plasma, tissues, and excreta. ... . The plasma half-life was 2 hr for oral and 4 hr for dermal administration. ...

Use Classification

Hazard Classes and Categories -> Corrosives

Methods of Manufacturing

Action of chlorine on acetic acid in the presence of acetic anhydride, phosphorus, or sulfur.

Historically both the hydrolysis of 1,1,2-trichloroethylene catalyzed with sulfuric acid, and the catalyzed chlorination of acetic acid with chlorine were used to produce chloroacetic acid on an industrial scale, however, only the latter (and older) process is now used.

Made by chlorination of glacial acetic acid in presence of small amount of sulfur or iodine; also by hydrolysis of trichloroethylene with 90% sulfuric acid.

... reaction of chloroacetyl chloride with water.

General Manufacturing Information

Not Known or Reasonably Ascertainable

All Other Basic Organic Chemical Manufacturing

Plastics Product Manufacturing

Plastics Material and Resin Manufacturing

Pharmaceutical and Medicine Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Acetic acid, 2-chloro-: ACTIVE

Haloacetic acids (five) (HAA5) mean the sum of the concentrations in milligrams per liter of the haloacetic acid compounds (monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid), rounded to two significant figures after addition. /Haloacetic Acids (five) (HAA5)/

Monochloroacetic acid (MCA) is manufactured at a single newly built (1993) and automated plant in Sweden. In contrast to other plants, this plant includes a chimney. MCA-flakes and solutions, and SMCA (sodium monochloroacetate) are packed by automated procedures and stored in a cool, dry ventilated place separate from other chemicals. Storage and handling systems utilize glass-lined steel storage tanks, glass-lined or PTFE plastic-lined pipes, valves and pumps. Storage tanks prevented from freezing are connected to a vent scrubbing system. Empty MCA/SMCA containers can contain residues, gases and mists or dusts. MCA and SMCA should not be disposed of in a landfill or water course. MCA solid is transported by /truck/ in fiberdrums with an innerbag of polyethane with a capacity for either 92 or 800 kg. MCA solution is transported in stainless steel tankers. SMCA is transported by /truck/ in paper bags with capacity of 50 - 100 kg.

Haloacetic acids ... are chemical byproducts of chlorination and chloramination of drinking water. /Haloacetates/

Use in foods prohibited by FDA.

Analytic Laboratory Methods

Method: EPA-NERL 552.1; Procedure: ion-exchange liquid-solid extraction and gas chromatography with an electron capture detector; Analyte: chloroacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.21 ug/L.

Method: EPA-OGWDW/TSC 552.2; Procedure: liquid-liquid extraction, derivitization and gas chromatography with electron capture detection; Analyte: chloroacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.273 ug/L.

Method: EPA-OGWDW/TSC 552.3rev1.0; Procedure: liquid-liquid microextraction, derivitization, and gas chromatography with electron capture detection; Analyte: chloroacetic acid; Matrix: drinking water; Detection Limit: 0.2 ug/L.

For more Analytic Laboratory Methods (Complete) data for Chloroacetic acid (8 total), please visit the HSDB record page.

Storage Conditions

Prior to working with chloroacetic acid you should be trained on its proper handling and storage. Store in tightly closed containers in a cool, well-ventilated area away from metal, combustibles, strong oxidizers, strong bases, and reducing agents. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition such as smoking and open flames are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard.

Store in a cool, dry, well-ventilated location. Separate from alkalies, alcohols, oxidizing materials, reducing agents, and metals.

... MCA is stored and transported as flakes or as an 80% aqueous solution in transport tanks at 35 °C (it solidifies at 19 °C). It may also be dissolved in ethanol or methanol. ...

Interactions

... Pretreatment of /male mice of ddY strain/ with either diethyldithiocarbamate or carbon disulfide ... did not prevent the hypothermia induced by monochloroacetic acid. ...

... A 23-year old chemical technician ... spilt MCAA over the dorsum of his right hand and forearm. The solution contained 1.5 M MCAA in ethanol 94%. The arm was rinsed with water for 10 minutes; despite this, erythema and small blisters appeared in the first hour. The lesions healed in 10 days with small scars. After 14 days, itchy vesicles appeared at the site of the scars. On day 28 the patient was patch tested with the international standard series and the MCAA solution 1% in methanol 70%. A strong 4+ reaction was observed to the MCAA solution. Two control persons were negative. According to the authors the ethylester of MCAA (EMCA) was suspected as the causative agent (MCAA + ethanol may react to EMCA and water). On day 49, patch testing was performed with 1% EMCA (purity 99.9%) in acetone and ethanol and 1% MCAA in aq. Strong 4+ reactions were observed to the patches with EMCA, MCAA was negative.

In an experiment to investigate whether ethanol can be used as antidote of MCAA toxicity ... high exposure doses were used so that rabbit skin contamination with MCAA was normally always fatal to the animals. ... Ethanol was unable to prevent death, even with maximum ethanolization (3 g/L in blood). The mean mortality delay was higher in rabbits infused with ethanol after MCAA exposure than in rabbits not infused with ethanol. It seems that blood glucose, potassium, and HC03- were slightly less modified in ethanolized animals than in non-ethanolized animals.

For more Interactions (Complete) data for Chloroacetic acid (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

[Determination of chloroacetic acid in workplace air by silanization-gas chromatography]

P Wang, H Ren, Q L Xu, Y Y CaoPMID: 33910294 DOI: 10.3760/cma.j.cn121094-20200603-00320

Abstract

A method to determine acrylic acid in workplace air was developed by silanization-gas chromatography.In March 2020, chloroacetic acid in air were absorbed by silica gel tube, the samples were dried, then were desorbed and silanized by acetonitrile: N, O-bis (trimethylsilane) trifluoroacetamide (2∶1, V/V) at room temperature, allowed quantitative analysis of chloroacetic acid as its silanization product by gas chromatography.

Calibration curve of the method was linear within the range 0-162.8 μg/ml and showed good linearity with linear equation:

=0.011 8

,

=0.999 7. The determination limit of the method was 0.8 μg/ml, and the minimum detection concentration was 0.05 mg/m(3) (collect 15 L air) . The relative standard deviation (

) was 0.5%-1.3% (

=5) . Recoveries were between 98.6%-101.2%.

The results prove silanization-gas chromatography is an accurate, simple and high sensitive method for determining chloroacetic acid in workplace air.

Construction of hydrogels based on the homogeneous carboxymethylated chitin from Hericium erinaceus residue: Role of carboxymethylation degree

Jing Liao, Hongjie Dai, Huihua HuangPMID: 33838829 DOI: 10.1016/j.carbpol.2021.117953

Abstract

Carboxymethyl chitin hydrogels with different degree of substitution (DS) were prepared by the homogeneous carboxymethylation of chitin extracted from Hericium erinaceus residue. The effect of DS on gel structure and property were studied. Results showed that the DS of carboxymethyl chitin hydrogels can be increased by increasing the amount of sodium chloroacetate. The equilibrium swelling degree and pH swelling sensitivity of the hydrogels were enhanced as the increase of DS. Zeta potential, low-field nuclear magnetic resonance, contact angle and molecular dynamics simulation results suggested that the introduction of carboxymethyl functional group enhanced the negative charge, water mobility, surface hydrophilicity and the ability to form hydrogen bonds with water of the hydrogels, resulting in an increased swelling degree of the hydrogels. Moreover, the prepared hydrogels showed different adsorption capability to various dyes, and the adsorption performance of the prepared hydrogels for cationic dyes could be enhanced as the increase of DS.Skin burns from monochloroacetic acid leak in a chemical plant: a case report

Yiming Tao, Tingting Liu, Xiangdong JianPMID: 32975103 DOI: 10.2478/aiht-2020-71-3401

Abstract

The patient, a 45-year-old male chemical factory worker, was burned by monochloroacetic acid discharged from a ruptured pipe. The patient was merely flushed with water and did not leave the workplace immediately. As a result, he suffered local burn symptoms, which gradually worsened. Two and a half hours after the accident, he developed symptoms of systemic poisoning, such as lethargy and dyspnoea. After a thorough debridement of the wound surface and subsequent skin grafting combined with early glucocorticoid therapy and haemofiltration, a satisfactory result was achieved, and the patient eventually recovered. With the widespread use of monochloroacetic acid in China, incidents of poisoning with this chemical are becoming increasingly common, with more than 100 cases reported in the past ten years in China alone.Carboxymethyl-kappa-carrageenan: A study of biocompatibility, antioxidant and antibacterial activities

Liszt Y C Madruga, Roberta M Sabino, Elizabeth C G Santos, Ketul C Popat, Rosangela de C Balaban, Matt J KipperPMID: 32109473 DOI: 10.1016/j.ijbiomac.2020.02.274

Abstract

Chemical modification of polysaccharides is an important route to enhance, develop or change polysaccharide properties. In this study, carboxymethylation of kappa-carrageenan (KC) with monochloroacetic acid was performed to achieve different degrees of substitution (DS) of carboxymethyl-kappa-carrageenan (CMKC). The degree of substitution ranged from 0.8 to 1.6 and was calculated from theH NMR spectra. The chemical structure of the CMKCs was further characterized by FT-IR, and

C NMR. FT-IR confirmed the carboxymethylation. Carboxymethylation increased viscosity of KC in water and decreased viscosity of KC in synthetic human sweat. Tests with human adipose derived stem cells showed higher viability and lower cytotoxicity for CMKCs when compared to KC. CMKCs showed no hemolytic activity to human red blood cells. CMKCs have increased antioxidant activity compared to KC. In antibacterial assays, CMKCs with DS of 0.8, 1.0 and 1.2 exhibited growth inhibition against Staphylococcus aureus, Bacillus cereus, Escherichia coli and Pseudomonas aeruginosa. CMKC with DS ranging from 1.0 to 1.2 are good candidate biomaterials for cell-contacting applications.

The modifications of a fructan from Anemarrhena asphodeloides Bunge and their antioxidant activities

Jiaojiao Zhang, Zhengguo Li, Linan Zhou, Jiahe Bao, Jing XuPMID: 32910965 DOI: 10.1016/j.ijbiomac.2020.09.024

Abstract

Polysaccharide modification exerts important significance for enhancing biological activity. In the present study, a fructan (AAP70-1) extracted from Anemarrhena asphodeloides Bunge was modified by carboxymethylation and sulfation modifications to obtain carboxymethylated derivatives (CM-AAP70-1s) and a sulfated derivative (S-AAP70-1), which were prepared by the chloroacetic acid-isopropanol and the chlorosulfonic acid-pyridine methods, respectively. Physicochemical characteristics and antioxidant activities in vitro of modified derivatives were determined. The results of degree of substitution (DS) and FT-IR analysis indicated that the carboxymethylated and sulfated groups were introduced successfully. After modifications, the DS of CM-AAP70-1s varied from 0.18 to 0.52 and the molecular weights (Mw) were between 4.50 × 10and 8.65 × 10

g/mol. The DS and Mw of S-AAP70-1 were calculated to be 0.61 and 9.76 × 10

g/mol, respectively. The assays of the antioxidant properties demonstrated that the modified derivatives exhibited stronger scavenging effects toward DPPH and hydroxyl radicals compared with AAP70-1. These results revealed that the chemical modifications could effectively improve the potential of polysaccharides as oxidation inhibitor.

Enhanced antitumor potential induced by chloroacetate-loaded benzophenones acting as fused tubulin-pyruvate dehydrogenase kinase 1 (PDHK1) ligands

Alina Ghinet, Xavier Thuru, Emilie Floquet, Joëlle Dubois, Amaury Farce, Benoît RigoPMID: 32035298 DOI: 10.1016/j.bioorg.2020.103643

Abstract

The majority of cancers detected every year are treated with anti-cancer compounds. Unfortunately, many tumors become resistant to antineoplastic drugs. One option is to use cocktails of compounds acting on different targets to try to overcome the resistant cells. This type of approach can produce good results, but is often accompanied by a sharp increase of associated side effects. The strategy presented herein focuses on the use of a single compound acting on two different biological targets enhancing potency and lowering the toxicity of the chemotherapy. In this light, the approach presented in the current study involves the dual inhibition of human pyruvate dehydrogenase kinase-1 (PDHK1) and tubulin polymerization using mono-, di- and tri-chloroacetate-loaded benzophenones and benzothiophenones. Synthesized molecules were evaluated in vitro on tubulin polymerization and on pyruvate dehydrogenase kinase 1. The cell cycle distribution after treatment of DA1-3b leukemic cells with active compounds was tested. Twenty-two benzo(thio)phenones have been selected by the National Cancer Institute (USA) for evaluation of their anti-proliferative potential against NCI-60 cancer cell lines including multidrug-resistant tumor cell lines. Seventeen molecules proved to be very effective in combating the growth of tumor cells exhibiting inhibitory activities up to nanomolar range. The molecular docking of best antitumor molecules in the study was realized with GOLD in the tubulin and PDHK1 binding sites, and allowed to understand the positioning of active molecules. Chloroacetate-loaded benzo(thio)phenones are dual targeted tubulin- and pyruvate dehydrogenase kinase 1 (PDHK1)-binding antitumor agents and exhibited superior antitumor activity compared to non-chlorinated congeners particularly on leukemia, colon, melanoma and breast cancer cell lines.Complete dehalogenation of bromochloroacetic acid by liquid phase catalytic hydrogenation over Pd/CeO

Changlong Zheng, Minghui Li, Hui Liu, Zhaoyi XuPMID: 31527005 DOI: 10.1016/j.chemosphere.2019.124740

Abstract

Bromochloroacetic acid is classified as one of the typical disinfection byproducts (DBPs). In this work, supported palladium catalysts on different supports (CeOAl

O

, SiO

and activated carbon (AC)) (labelled as Pd/support) were synthesized via the deposition-precipitation method (D-P method) and their activities for the complete dehalogenation of bromochloroacetic acid by liquid phase catalytic hydrogenation were evaluated. Comprehensive characterizations of the catalysts were conducted by powder X-ray diffraction (XRD), transmission electron microscopy (TEM), point of zero charge (PZC), X-ray photoelectron spectroscopy (XPS) and CO chemisorption. Results indicated that the PZCs of the supports varied with each other. The stronger Pd-support interaction and higher Pd dispersion of Pd/CeO

and Pd/Al

O

than those of Pd/AC and Pd/SiO

were confirmed by X-ray photoelectron spectroscopy and CO chemisorption. Pd/CeO

had a higher ratio of positively charged Pd to metallic Pd (Pd

/Pd

) than Pd/Al

O

and Pd/AC due to a stronger metal-support interaction. Accordingly, a negligible bromochloroacetic acid conversion was observed on Pd/SiO

, whereas bromochloroacetic acid was found to be readily decomposed on Pd/CeO

, Pd/Al

O

and Pd/AC. However, the dechlorination reaction could not further proceed on Pd/Al

O

and Pd/AC catalysts after the bromine functionality was removed from bromochloroacetic acid. A complete dehalogenation of bromochloroacetic acid occurred only on Pd/CeO

. Furthermore, the dechlorination rate constants of monochloroacetic acid and bromochloroacetic acid over Pd(1.40)/CeO

were 0.018 and 0.031 min

respectively, confirming an induced synergistic effect due to the existence of bromine atoms. It was worth noting that a stepwise-concerted pathway was verified during the liquid phase catalytic hydrodehalogenation of bromochloroacetic acid.

In vitro toxicity and molecular interacting mechanisms of chloroacetic acid to catalase

Jing Wang, Hongfa Zhang, Xiaolin Zheng, Rutao Liu, Wansong ZongPMID: 31812021 DOI: 10.1016/j.ecoenv.2019.109981